molecular formula C13H12ClNOS B5143110 N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide

Cat. No.: B5143110
M. Wt: 265.76 g/mol
InChI Key: QHRIPXWRPMSPBW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide is an organic compound that features a thiophene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide typically involves the reaction of 2-thiophen-2-ylacetic acid with 2-chlorobenzylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide: shares similarities with other thiophene and chlorophenyl derivatives.

    Thiophene derivatives: Compounds like 2-thiophenecarboxamide and 2-thiophenemethanol.

    Chlorophenyl derivatives: Compounds like 2-chlorobenzamide and 2-chlorobenzyl alcohol.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiophene ring and a chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-12-6-2-1-4-10(12)9-15-13(16)8-11-5-3-7-17-11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRIPXWRPMSPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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